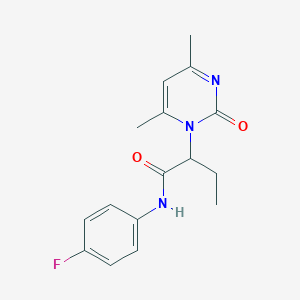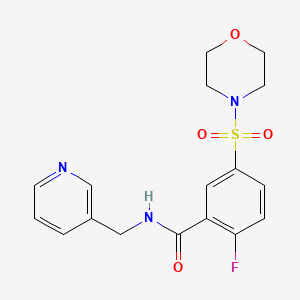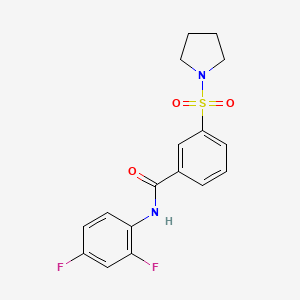
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)butanamide
Descripción general
Descripción
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)butanamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential use in treating inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)butanamide involves the inhibition of this compound, which is a membrane-associated protein that plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that are involved in the pathogenesis of various inflammatory diseases. By inhibiting this compound, this compound can reduce the production of leukotrienes and thereby reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been demonstrated to inhibit the production of leukotrienes, which are potent inflammatory mediators. By reducing the production of leukotrienes, this compound can reduce inflammation and alleviate the symptoms of inflammatory diseases. Additionally, it has been shown to have minimal toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)butanamide is its specificity for this compound inhibition. This specificity makes it a useful tool for studying the role of this compound in the pathogenesis of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)butanamide. One direction is to investigate its potential use in treating other inflammatory diseases, such as multiple sclerosis and psoriasis. Another direction is to develop more soluble forms of the compound to improve its administration in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising compound for the treatment of inflammatory diseases. Its specificity for this compound inhibition and minimal toxicity make it a useful tool for studying the role of this compound in the pathogenesis of these diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)butanamide has been extensively studied for its potential use in treating inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease. It works by inhibiting the activity of 5-lipoxygenase-activating protein (this compound), which is responsible for the production of leukotrienes, a group of inflammatory mediators. By inhibiting this compound, this compound can reduce inflammation and alleviate the symptoms of these diseases.
Propiedades
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-fluorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-4-14(20-11(3)9-10(2)18-16(20)22)15(21)19-13-7-5-12(17)6-8-13/h5-9,14H,4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOYNOYPMHUXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)N2C(=CC(=NC2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4445022.png)
![N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4445026.png)
![3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4445047.png)


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-difluoro-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4445057.png)
![N-[4-(acetylamino)phenyl]-3,5-difluorobenzamide](/img/structure/B4445065.png)
amine dihydrochloride](/img/structure/B4445076.png)
![N-[3-(acetylamino)phenyl]-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide](/img/structure/B4445083.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4445093.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4445095.png)
![5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445107.png)
![N-(5-chloro-2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4445108.png)
![N-allyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4445117.png)
